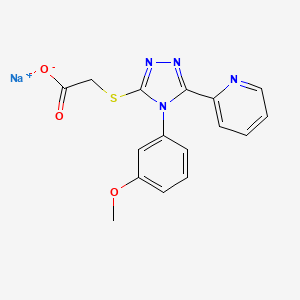

GJ103 sodium salt

Übersicht

Beschreibung

GJ103 sodium salt is an active analog of the read-through compound GJ072 . It is used for research purposes .

Molecular Structure Analysis

The molecular formula of GJ103 sodium salt is C16H13N4NaO3S . The exact mass and molecular weight are not specified in the available resources .Chemical Reactions Analysis

GJ103 sodium salt is a read-through compound that can induce read through of premature stop codons . It has been shown to restore the kinase activity of ataxia-telangiectasia mutated kinase (ATM) in patient-derived ataxia telangiectasia (A-T) lymphoblastoid cell lines containing homozygous TAG, TGA, or TAA nonsense mutations in ATM when used at concentrations of 10 and 30 μM .Physical And Chemical Properties Analysis

GJ103 sodium salt is a crystalline solid . It has a solubility of 30 mg/ml in DMF and DMSO . The solubility in DMSO:PBS (pH 7.2) (1:2) is 0.33 mg/ml .Wissenschaftliche Forschungsanwendungen

Stop Codon Read-Through Inducer

GJ103 sodium salt is known to be an inducer of stop codon read-through . This means it can cause the ribosome to ignore the stop codon during protein synthesis, allowing for the production of a longer protein. This property could be useful in the study of genetic disorders caused by premature stop codons .

Restoration of Kinase Activity

Research has shown that GJ103 sodium salt can restore the kinase activity of ataxia-telangiectasia mutated kinase (ATM) in patient-derived ataxia telangiectasia (A-T) lymphoblastoid cell lines . This could have significant implications for the treatment of A-T, a rare genetic disorder.

Research of Genetic Disorders

Due to its ability to induce read-through of premature stop codons, GJ103 sodium salt has potential for the research of genetic disorders caused by nonsense mutations . This could include a wide range of genetic conditions, from cystic fibrosis to Duchenne muscular dystrophy.

Neurodegenerative Disorders

The compound’s impact on ATM kinase activity suggests potential applications in the study of neurodegenerative disorders . ATM is a key player in the response to DNA damage, and mutations in this gene can lead to neurodegenerative diseases.

Immunology and Inflammation

GJ103 sodium salt may also have applications in the field of immunology and inflammation . While the exact mechanisms are not yet fully understood, the compound’s effects on cellular processes could have implications for immune response and inflammation.

Adaptive Immunity

The compound’s potential effects on ATM kinase activity could also have implications for adaptive immunity . ATM plays a role in the function of lymphocytes, the cells that drive adaptive immune responses.

Wirkmechanismus

- Its role is to promote the incorporation of an amino acid (usually glycine ) at the premature stop codon, allowing translation to continue beyond the original termination point .

- This read-through mechanism restores the expression of functional proteins that would otherwise be truncated .

- Downstream effects include the production of full-length proteins that contribute to normal cellular function .

- Impact on Bioavailability : GJ103 sodium salt’s bioavailability depends on its cellular uptake and stability .

- Cellular effects include the restoration of functional proteins, potentially alleviating symptoms associated with genetic disorders caused by nonsense mutations .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Eigenschaften

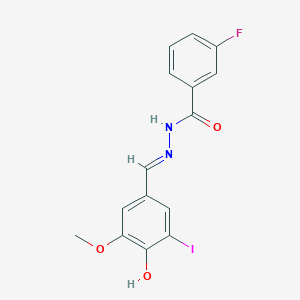

IUPAC Name |

sodium;2-[[4-(3-methoxyphenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S.Na/c1-23-12-6-4-5-11(9-12)20-15(13-7-2-3-8-17-13)18-19-16(20)24-10-14(21)22;/h2-9H,10H2,1H3,(H,21,22);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFQBXAUOWUATD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)[O-])C3=CC=CC=N3.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N4NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

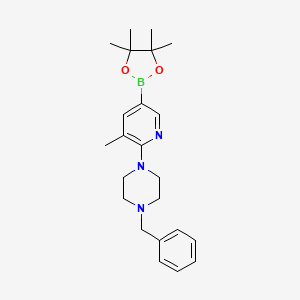

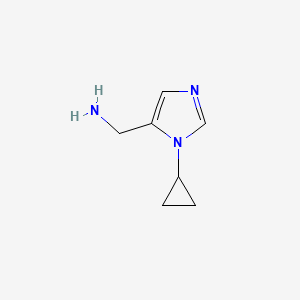

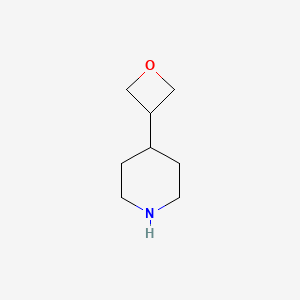

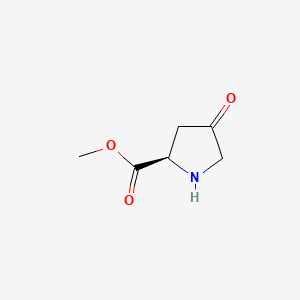

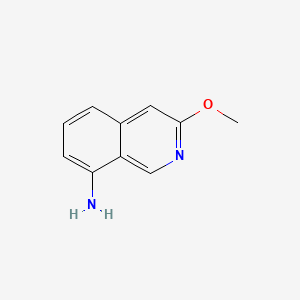

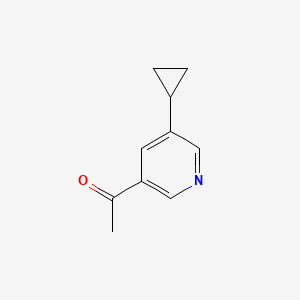

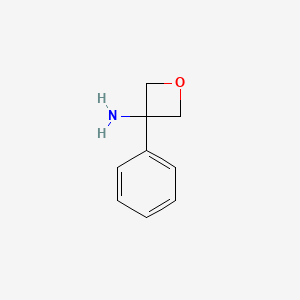

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-Methylsulfonylphenyl)piperazin-1-yl]-3,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one](/img/structure/B593813.png)

![1-Chloro-7-nitro-1,2-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B593821.png)

![5-Methyl-N-[(2R)-1-oxo-1-[[(3R)-pyrrolidin-3-yl]amino]-3-[6-[3-(trifluoromethoxy)phenyl]pyridin-3-yl]propan-2-yl]-4-propylthiophene-2-carboxamide](/img/structure/B593823.png)